c-Fms-IN-8

CSF-1R Kinase inhibition IC50

CSF-1R inhibitors often show divergent binding modes, complicating mechanistic studies of kinase residency time and downstream signaling. c-Fms-IN-8 offers a validated Type II inhibitor that specifically stabilizes the DFG-out inactive conformation. - **Enzymatic IC50:** 9.1 nM (Type II, non-ATP-competitive) - **Application:** Macrophage polarization, osteoclast differentiation, TAM reprogramming, washout kinetics studies vs. Type I inhibitors (e.g., PLX3397) - **In vivo formulation:** Soluble ≥2.5 mg/mL (10% DMSO + 90% Corn Oil), reducing experimental variability

Molecular Formula C27H30N2O5
Molecular Weight 462.5 g/mol
Cat. No. B8646737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Fms-IN-8
Molecular FormulaC27H30N2O5
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3CN(C3)C(=O)C4=NC=CC(=C4)OCCO)OC
InChIInChI=1S/C27H30N2O5/c1-3-19-4-6-20(7-5-19)18-34-25-9-8-21(14-26(25)32-2)22-16-29(17-22)27(31)24-15-23(10-11-28-24)33-13-12-30/h4-11,14-15,22,30H,3,12-13,16-18H2,1-2H3
InChIKeyKVXLTGRHKNTTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Fms-IN-8 for Scientific Procurement: CSF-1R Type II Inhibitor with a Defined Azetidine Scaffold


c-Fms-IN-8 (compound 4a) is a colony-stimulating factor-1 receptor (CSF-1R, c-FMS) Type II inhibitor with an IC50 of 9.1 nM [1]. It is characterized by a distinct azetidine scaffold [1]. This compound is intended for research purposes only.

Reported Type II CSF-1R inhibitor (DFG-out binding mode)
Supports macrophage and tumor-associated macrophage (TAM) signaling research
Documented in vivo formulation solubility profile reduces vehicle uncertainty

Why c-Fms-IN-8 Should Not Be Substituted with Generic CSF-1R Inhibitors Without Validation


CSF-1R inhibitors exhibit significant functional divergence based on their structural class and binding mode. c-Fms-IN-8 is a Type II inhibitor built on a specific azetidine scaffold [1], while other CSF-1R inhibitors possess entirely different chemical backbones (e.g., pyrrolo[2,3-b]pyridine for PLX3397/BLZ945 derivatives, thieno[3,2-d]pyrimidine for c-Fms-IN-10, or urea-based structures for ARRY-382). These structural differences translate to variations in kinase selectivity profiles and off-target effects, which are not predictable from CSF-1R IC50 values alone. Direct substitution without empirical validation in the relevant experimental system may lead to confounding results due to uncharacterized secondary pharmacology.

Binding Type I inhibitors (e.g., PLX3397, BLZ945) bind active kinase conformation; direct substitution may shift target residence time and signaling output.
Potency Azetidine-series analogs (c-Fms-IN-10, c-Fms-IN-9) exhibit distinct potency profiles; intermediate-potency tier of c-Fms-IN-8 may not be replicated by higher-potency variants.
Selectivity Kinase selectivity fingerprints differ across CSF-1R inhibitors; off-target kinase context requires compound-specific review before interchange.

Quantitative Differentiation Evidence for c-Fms-IN-8 in Scientific Selection


CSF-1R Enzymatic Potency: c-Fms-IN-8 Compared to BLZ945 and PLX3397

c-Fms-IN-8 exhibits moderate enzymatic potency against CSF-1R with an IC50 of 9.1 nM [1]. This positions its potency between the highly potent BLZ945 (IC50 = 1 nM) and the clinically approved multi-kinase inhibitor PLX3397 (IC50 = 20 nM for CSF-1R) [2]. Users requiring moderate target engagement without the ultra-high potency of BLZ945 may find c-Fms-IN-8 a suitable alternative.

Binding Mode
Class-level inference
Type II (DFG-out)
vs. PLX3397, BLZ945 (Type I ATP-competitive)
Mechanistic classification affects kinase residency time and signaling shutdown kinetics.
Functional consequences require empirical validation in target cell models.
CSF-1R Kinase inhibition IC50

Structural Scaffold Differentiation: Azetidine vs. Thieno-pyrimidine in CSF-1R Inhibition

c-Fms-IN-8 is built upon a unique azetidine scaffold [1]. In contrast, the more potent CSF-1R inhibitor c-Fms-IN-10 (IC50 = 2 nM) is a derivative of thieno[3,2-d]pyrimidine [2]. This fundamental chemical divergence implies different binding interactions, distinct selectivity fingerprints, and non-overlapping intellectual property, which may be critical for patent-sensitive or SAR-focused research programs.

CSF-1R IC50
Cross-study comparable
9.1 nM
c-Fms-IN-10: 2 nM; c-Fms-IN-9: <10 nM; BLZ945: 1 nM; PLX3397: 20 nM
Intermediate potency tier may support graded target engagement and dose-response titration studies.
Assay conditions vary across references; direct rank-ordering requires internal normalization.
Chemical scaffold Structure-activity relationship Azetidine

Selectivity Profile: c-Fms-IN-8 as a Type II Inhibitor vs. Multi-Kinase Inhibitors

As a Type II inhibitor that binds the inactive DFG-out conformation of CSF-1R, c-Fms-IN-8 is expected to exhibit a narrower selectivity profile compared to ATP-competitive Type I inhibitors like PLX3397, which also potently inhibits c-Kit (IC50 = 10 nM) and FLT3 [1]. While direct kinome profiling data for c-Fms-IN-8 is not publicly available, this class-level distinction is critical. Compounds that stabilize the inactive kinase conformation generally demonstrate improved selectivity over the broader kinome [2].

Solubility
Supporting evidence
DMSO: 100 mg/mL (216 mM); In vivo: ≥2.5 mg/mL in 10% DMSO + 90% Corn Oil
Documented formulation parameters facilitate reproducible in vivo dosing and stock preparation.
Comparable solubility data for other CSF-1R inhibitors not systematically available.
Kinase selectivity Type II inhibitor Multi-kinase

Recommended Application Scenarios for c-Fms-IN-8 in Scientific Research


Orthogonal Tool Compound for CSF-1R Pathway Validation

When studying CSF-1R-dependent biology, using a single inhibitor can lead to spurious conclusions due to off-target effects. c-Fms-IN-8, with its unique azetidine scaffold and moderate potency [1], serves as an ideal orthogonal tool to confirm that observed phenotypes are genuinely CSF-1R-dependent, rather than an artifact of a more potent or multi-kinase inhibitor like BLZ945 or PLX3397. Its structural dissimilarity to common tool compounds reduces the probability of shared off-target liabilities.

Structure-Activity Relationship (SAR) Studies Focused on Azetidine-Containing Scaffolds

For medicinal chemistry programs exploring novel chemical space around CSF-1R inhibition, c-Fms-IN-8 provides a reference point for azetidine-based Type II inhibitors. Its reported synthetic scheme [1] and well-characterized structure allow for rational analog design and comparison against other core scaffolds such as thieno-pyrimidines (c-Fms-IN-10) or pyrrolo-pyridines (BLZ945 derivatives).

In Vitro Studies Where Ultra-High Potency May Cause Artifacts

In certain cellular assays, complete and prolonged target inhibition by ultra-potent compounds like BLZ945 (IC50 = 1 nM) can lead to non-physiological cellular responses, toxicity, or assay signal collapse. c-Fms-IN-8, with its 9.1 nM IC50, offers a more graded inhibition profile, allowing researchers to observe subtle or dose-dependent biological effects without the 'sledgehammer' effect of complete target ablation.

Application
Selection Property
Validation Focus
Type II binding mode signaling dynamics research
Type II inhibitor binding classification
Residence time and washout kinetics assays
Intermediate-potency macrophage polarization studies
Reported intermediate potency tier
Dose-response titration and TAM reprogramming endpoints
In vivo CSF-1R pharmacology with defined formulation
Documented in vivo solubility and vehicle parameters
Consistent exposure and target engagement in rodent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-Fms-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.